molecular formula C12H19NO2 B3080042 3,5-dimethoxy-N-(2-methylpropyl)aniline CAS No. 108103-35-1

3,5-dimethoxy-N-(2-methylpropyl)aniline

Cat. No.: B3080042
CAS No.: 108103-35-1
M. Wt: 209.28 g/mol
InChI Key: JIQDQNWLSWFJSQ-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C12H19NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by methoxy groups at the 3 and 5 positions, and the amino group is substituted by a 2-methylpropyl group

Scientific Research Applications

3,5-Dimethoxy-N-(2-methylpropyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with interest in its effects on various biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action for the reactions involving compounds like N-Isobutyl-3,5-dimethoxyaniline often involves the formation of a diazonium salt intermediate in the Sandmeyer reaction . In the case of the reaction of 3,5-dimethoxyaniline with vicinal diones, a Friedel–Crafts type electrophilic attack on the electron-rich aryl ring at the ring-closing C–C bond-forming steps was proposed .

Safety and Hazards

3,5-Dimethoxyaniline, a compound similar to N-Isobutyl-3,5-dimethoxyaniline, is considered hazardous. It may cause damage to organs through prolonged or repeated exposure, respiratory irritation, serious eye irritation, skin irritation, and it is harmful if inhaled or swallowed .

Future Directions

The future directions in the study of compounds like N-Isobutyl-3,5-dimethoxyaniline could involve further development of new and efficient protocols for the Sandmeyer reaction . Additionally, microbial engineering for the production of isobutanol, a compound related to N-Isobutyl-3,5-dimethoxyaniline, is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-methylpropyl)aniline typically involves the following steps:

    Nitration: The starting material, 3,5-dimethoxyaniline, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The final step involves the alkylation of the amino group with 2-methylpropyl halide under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups on the benzene ring or the amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyaniline: Lacks the 2-methylpropyl group, making it less hydrophobic and potentially altering its reactivity.

    N-(2-Methylpropyl)aniline: Lacks the methoxy groups, which can affect its electron-donating properties and reactivity in substitution reactions.

Uniqueness

3,5-Dimethoxy-N-(2-methylpropyl)aniline is unique due to the combination of methoxy groups and the 2-methylpropyl group, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions in both chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N-(2-methylpropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)8-13-10-5-11(14-3)7-12(6-10)15-4/h5-7,9,13H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQDQNWLSWFJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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